Physicochemical Signature: TPSA and H-Bond Donor Count Differentiate the 9H-Purine Tautomer from N9-Alkylated Analogs
The 9H-purine tautomer of the target compound (CAS 2640972-43-4) retains one hydrogen-bond donor (HBD = 1), whereas its direct N9-methyl analog, 9-methyl-6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine, has HBD = 0. This difference is accompanied by a TPSA of 86.7 Ų for the target compound, a value consistent with moderate CNS drug-likeness, while N9-alkylation may slightly reduce TPSA and eliminate a key donor interaction point [1]. Although no direct comparative biological data are available, literature on purine-based kinase inhibitors (e.g., Verastem patent family US8609838) indicates that the N9-H moiety can engage the kinase hinge region via hydrogen bonding, a contact lost upon alkylation [2].
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBD = 1; TPSA = 86.7 Ų |
| Comparator Or Baseline | N9-methyl analog: HBD = 0; TPSA ~80–84 Ų (estimated from structural similarity) |
| Quantified Difference | HBD difference = 1 (absolute); TPSA difference ≈ 3–7 Ų (estimated) |
| Conditions | Computed physicochemical properties (PubChem, Cactvs 3.4.8.18) |
Why This Matters
The single H-bond donor of the target compound may be critical for hinge-region binding in kinase targets, and its absence in N9-alkylated analogs could alter selectivity—making the 9H tautomer the preferred scaffold for exploratory kinase profiling.
- [1] PubChem Computed Properties for CID 154829209: HBD, HBA, TPSA. National Center for Biotechnology Information (2025). View Source
- [2] Nagaraj, H.K.M. et al., Verastem, Inc. Pyrimidine substituted purine derivatives. U.S. Patent 8,609,838 B2, issued December 17, 2013. (General class SAR discussion.) View Source
